molecular formula C9H13ClN2O2S B13196014 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B13196014
M. Wt: 248.73 g/mol
InChI Key: DLUUTKUHZXLQIL-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride ( 1214810-72-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 9 H 13 ClN 2 O 2 S and a molecular weight of 248.73 g/mol, this molecule features a piperidine-2-carboxylic acid scaffold substituted at the nitrogen with a 1,3-thiazole ring, a structure of significant interest in medicinal chemistry and drug discovery . The integration of the thiazole heterocycle, a privileged structure in pharmacology, makes this compound a valuable building block for the synthesis of more complex molecules. Its structure suggests potential as a precursor or intermediate in the development of compounds for various research areas. Researchers can utilize this chemical in the exploration of new active substances, leveraging its heterocyclic framework which is commonly found in molecules with biological activity. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9;/h4,6-7H,1-3,5H2,(H,12,13);1H

InChI Key

DLUUTKUHZXLQIL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC=CS2.Cl

Origin of Product

United States

Preparation Methods

Preparation of Hydrochloride Salt

The hydrochloride salt of 1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent such as methanol or ethanol under controlled temperature conditions (often 25-30 °C). The process involves:

  • Dissolving the free acid in solvent
  • Adding concentrated hydrochloric acid slowly
  • Stirring at 25-30 °C for several hours (e.g., 8 hours)
  • Cooling and precipitating the hydrochloride salt
  • Isolation by filtration and washing with solvents like toluene
  • Drying to obtain the pure hydrochloride salt

This salt formation improves the compound’s stability and solubility for pharmaceutical applications.

Parameter Condition Result
Free base dissolved in Methanol or ethanol Solution
Acid added Concentrated HCl Salt formation
Temperature 25-30 °C Reaction proceeds
Time 8 hours Complete conversion
Isolation Filtration, washing Pure hydrochloride salt

Alternative Synthetic Routes and Considerations

  • Some synthetic routes employ protection-deprotection strategies to selectively functionalize the piperidine ring and install the thiazole moiety.
  • Cyclization methods using ketones and imines have been reported for related piperidine derivatives but are less common for this specific compound.
  • Solid dispersion techniques involving cellulose derivatives have been developed for formulation purposes but are beyond the scope of synthesis.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield/Outcome Notes
Coupling Piperidine + 2-Bromothiazole Piperidine, 2-bromothiazole, 100 °C, 2.5 h 100% thiazolylpiperidine Core scaffold formation
Protection of amino group DiBOC, triethylamine, methanol, 25-30 °C Protected intermediate Enables selective reactions
Cyclization with L-cysteine ester L-cysteine ethyl ester hydrochloride, Et3N, 0 °C Thiazolidine intermediate Precursor to thiazole ring
Oxidation to thiazole MnO2, room temperature, 2 h 59% yield Thiazole ring formation
Hydrochloride salt formation HCl, methanol/ethanol, 25-30 °C, 8 h Pure hydrochloride salt Improves solubility and stability

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The available search results provide limited information regarding the applications of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride. However, some relevant details can be extracted.

Basic Information

  • Chemical Identity this compound is a chemical compound with the CAS No. 1214810-72-6 . The molecular formula is C9H13ClN2O2S and the molecular weight is 248.73 .
  • Synonyms this compound, EN300-52730, CTK7I9251, AKOS026726423 .
  • Availability It is available for purchase from chemical vendors like BLD Pharmatech and AK Scientific, Inc .
  • Restrictions It is intended for research and development use only, under the supervision of a technically qualified individual .

Safety and Handling

  • Hazard Statements The compound is labeled with the signal word "Warning" and the following hazard statements :
    • H315: Causes skin irritation .
    • H319: Causes serious eye irritation .
    • H335: May cause respiratory irritation .
  • Precautionary Statements Include :
    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
    • P405: Store locked up.
    • P501: Dispose of contents/container to an approved waste disposal plant.
  • First Aid Measures
    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid .
    • Eye Contact: May result in redness, pain, or severe eye damage .
    • Skin Contact: May result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness .
  • Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context:

  • Thiazole Derivatives as Pharmaceuticals Thiazole-containing molecules have diverse biological activities, including anticonvulsant and antitumor properties . This suggests that this compound, as a thiazole derivative, might have potential pharmaceutical applications .
  • Anticonvulsant Activity Several thiazole-containing compounds have shown anticonvulsant activity in studies .
  • Antitumor Activity Some thiazole-pyridine hybrids have shown anti-breast cancer efficacy . Other thiazole compounds have displayed cytotoxic and immunomodulatory potentials .
  • Cosmetics Thorough investigations are done on new cosmetic products to ensure safety and stability. They are also tested to determine their effectiveness .
  • Skin Bioavailability It is possible for drugs applied to the skin to enter systemic circulation, so real-time measurement of molecules in the skin layer has become obligatory .

Limitations

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Heterocycle Variations

  • Target Compound vs. 1,3,4-Thiadiazole Derivative : The thiadiazole group in the latter introduces an additional nitrogen atom, reducing molecular weight (249.7 vs. ~277.7 g/mol) and altering electronic properties. Thiadiazoles are known for their electron-deficient nature, which may influence reactivity in coupling reactions.

Substituent Position Effects

  • The carboxylic acid group at the 2-position (target compound) vs. 3- or 4-positions (other analogs) impacts hydrogen-bonding capacity and molecular conformation. Piperidine-2-carboxylic acid derivatives often exhibit distinct pharmacological profiles due to spatial alignment with biological targets .

Biological Activity

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

Property Details
Molecular Formula C₉H₁₃ClN₂O₂S
Molecular Weight 248.73 g/mol
IUPAC Name 1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid; hydrochloride
InChI Key DLUUTKUHZXLQIL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components:

  • Thiazole Ring : This moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or modulation of biochemical pathways.
  • Piperidine Ring : Enhances binding affinity and specificity towards biological targets.

Biological Activities

Research indicates several key biological activities associated with this compound:

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to the thiazole ring's ability to disrupt microbial cell functions.

Antifungal Activity

The compound has also shown promise in antifungal applications. Research indicates that it can inhibit the growth of certain fungal strains, making it a candidate for further development in antifungal therapies.

Anticancer Potential

Recent studies have explored the compound's anticancer properties. For instance, it was evaluated against several cancer cell lines, demonstrating cytotoxic effects that were comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and piperidine rings can enhance its efficacy against cancer cells.

Study on Antimicrobial Efficacy

A study published in MDPI reported that derivatives of thiazole compounds, including this compound, exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiazole moiety in mediating this effect .

Anticancer Activity Assessment

In another investigation, the compound was tested against A431 human epidermoid carcinoma cells and Jurkat T cells. Results indicated an IC50 value lower than that of doxorubicin, suggesting significant anticancer potential. The study utilized molecular dynamics simulations to understand the interaction between the compound and Bcl-2 proteins, revealing critical insights into its mechanism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Biological Activity
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acidModerate antimicrobial properties
1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acidEnhanced anticancer activity

This table illustrates how variations in structure can influence biological activity significantly.

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